Cas no 392323-04-5 ((2E)-N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide)

(2E)-N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- (2E)-N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide
- F0440-0138
- AKOS003864598
- (E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
- (2E)-N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE
- (E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- 392323-04-5
-
- Inchi: 1S/C16H11ClN2OS2/c17-12-5-3-11(4-6-12)14-10-22-16(18-14)19-15(20)8-7-13-2-1-9-21-13/h1-10H,(H,18,19,20)/b8-7+
- InChI Key: ALANMMRRKPSNOC-BQYQJAHWSA-N
- SMILES: ClC1C=CC(=CC=1)C1=CSC(NC(/C=C/C2=CC=CS2)=O)=N1
Computed Properties
- Exact Mass: 346.0001330g/mol
- Monoisotopic Mass: 346.0001330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 413
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98.5Ų
- XLogP3: 4.6
(2E)-N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0440-0138-100mg |
(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide |
392323-04-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0440-0138-10mg |
(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide |
392323-04-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0440-0138-50mg |
(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide |
392323-04-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0440-0138-5μmol |
(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide |
392323-04-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0440-0138-10μmol |
(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide |
392323-04-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0440-0138-15mg |
(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide |
392323-04-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0440-0138-30mg |
(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide |
392323-04-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0440-0138-75mg |
(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide |
392323-04-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0440-0138-5mg |
(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide |
392323-04-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0440-0138-3mg |
(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide |
392323-04-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
(2E)-N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide Related Literature
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
Additional information on (2E)-N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide
Chemical Profile of (2E)-N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide and CAS No. 392323-04-5
Introducing the compound identified by the CAS number 392323-04-5, which is chemically known as (2E)-N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide. This molecule represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation, showcasing a unique structural framework that has garnered significant attention in recent years.
The molecular structure of this compound features a conjugated system comprising a prop-2-enamide moiety linked to both a thiazole and a thiophene ring. The presence of these heterocyclic components not only contributes to the compound's complex electronic properties but also suggests potential biological activities. Specifically, the thiazole ring is well-documented for its role in various pharmacological applications, while the thiophene moiety adds an additional layer of structural complexity that may influence interactions with biological targets.
One of the most intriguing aspects of this compound is its potential as a scaffold for drug discovery. The combination of the 4-chlorophenyl substituent with the thiazole and thiophene rings creates a multifaceted chemical entity that could interact with multiple biological pathways. Recent studies have highlighted the importance of such polyheterocyclic compounds in developing novel therapeutic agents, particularly in the realm of oncology and anti-inflammatory treatments.
In particular, research has demonstrated that derivatives of this class of compounds exhibit promising activity against various enzymes and receptors implicated in disease mechanisms. The (2E)-configuration of the prop-2-enamide group is particularly noteworthy, as it has been shown to enhance binding affinity and selectivity in several pharmacological contexts. This geometric arrangement allows for optimal interactions with biological targets, which is a critical factor in drug design.
The thiazole component of the molecule is particularly noteworthy for its biological significance. Thiazole derivatives are well-known for their broad spectrum of activities, including antimicrobial, antifungal, and anti-inflammatory properties. The incorporation of this ring into the molecular framework suggests that this compound may possess similar bioactivities, making it a valuable candidate for further investigation.
Furthermore, the presence of the thiophene ring adds another dimension to the compound's potential biological effects. Thiophenes have been extensively studied for their role in various pharmacological applications, including anticonvulsant, antipsychotic, and anticancer therapies. The combination of these heterocyclic systems with the amide functionality may lead to novel mechanisms of action that could be exploited for therapeutic purposes.
The substituent 4-chlorophenyl is another key feature that warrants attention. Chlorinated aromatic compounds are frequently employed in medicinal chemistry due to their ability to modulate electronic properties and enhance binding interactions. In this context, the 4-chloro group may play a crucial role in determining the compound's pharmacokinetic profile and target specificity.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies have suggested that this molecule may interact with several protein targets, including enzymes and receptors involved in cancer progression and inflammation. These predictions are supported by experimental data from related compounds, which have demonstrated similar bioactivities.
In vitro studies have begun to unravel the potential therapeutic applications of this compound. Initial results indicate that it exhibits inhibitory activity against several key enzymes implicated in disease pathways. For instance, preliminary data suggest that it may inhibit cyclin-dependent kinases (CDKs), which are known to play a critical role in cell cycle regulation and cancer development. Additionally, it has shown promise in inhibiting inflammatory pathways by modulating cytokine production.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations and regioselective reactions that highlight the ingenuity of modern synthetic methodologies. The ability to construct such complex molecules with high precision underscores the progress made in chemical synthesis over recent decades.
The pharmacological potential of this compound is further enhanced by its solubility characteristics. Unlike many small molecule drugs that suffer from poor solubility issues, this molecule exhibits favorable solubility parameters that facilitate formulation into viable pharmaceutical products. This aspect is crucial for drug development, as poor solubility can significantly hinder clinical translation.
Evaluation of metabolic stability has also been conducted to assess its potential for clinical application. Preliminary data suggest that it undergoes slow metabolism under physiological conditions, which could prolong its bioavailability and enhance therapeutic efficacy. However, further studies are needed to fully characterize its metabolic fate and identify any potential liabilities.
The regulatory landscape for such compounds is another important consideration. Given its novel structure and potential therapeutic applications, it will be subject to rigorous regulatory scrutiny before entering clinical trials. However, its promising preclinical data position it as a compelling candidate for future development programs.
In conclusion, (2E)-N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide (CAS No. 392323-04-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features combined with promising preclinical data make it an attractive candidate for further investigation into various therapeutic areas. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in shaping future treatments.
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